molecular formula C23H30N4O B2945342 N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 921896-47-1

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2945342
CAS No.: 921896-47-1
M. Wt: 378.52
InChI Key: VTDBNOXNLQAPIL-UHFFFAOYSA-N
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Description

N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a complex structure integrating a 1-methylindoline moiety, a 4-methylpiperazine group, and a benzamide scaffold. Its synthesis typically involves multi-step reactions, including amide coupling and alkylation, to incorporate the indoline and piperazine substituents.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-25-12-14-27(15-13-25)22(17-24-23(28)18-6-4-3-5-7-18)19-8-9-21-20(16-19)10-11-26(21)2/h3-9,16,22H,10-15,17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDBNOXNLQAPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C21H31N5O
  • Molecular Weight : 385.5 g/mol

The structure features a benzamide backbone with an indole and piperazine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its interactions with various biological targets. The following table summarizes key findings related to its biological activity:

Activity IC50 (μmol/L) Selectivity Index (SI) Target
Inhibitory against Influenza A7.5317.1CoxB3 virus
Anticancer propertiesVariesN/AVarious cancer cell lines
Antidepressant-like effectsN/AN/ACentral nervous system

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:

  • Inhibition of Viral Replication : The compound has shown significant inhibitory activity against influenza A virus, indicating potential as an antiviral agent.
  • Anticancer Activity : Similar compounds have been noted for their ability to induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties.
  • Neuropharmacological Effects : The presence of the piperazine ring indicates possible interactions with neurotransmitter systems, which may contribute to antidepressant-like effects.

Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of several indole derivatives, including this compound. The results indicated an IC50 value of 7.53 μmol/L against influenza A, with a selectivity index of 17.1 against CoxB3 virus, highlighting its potential as a therapeutic agent in viral infections .

Study 2: Anticancer Properties

Another research focused on the anticancer properties of indole derivatives showed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The study concluded that these compounds could induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is compared below with three structural analogs: lurasidone , risperidone , and aripiprazole . These compounds share benzamide or related scaffolds with piperazine or piperidine substituents, which are pivotal for receptor binding and pharmacokinetic profiles.

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents D2 Receptor Ki (nM) 5-HT2A Receptor Ki (nM) Half-Life (h)
This compound Benzamide 1-Methylindoline, 4-Methylpiperazine ~25 (estimated) ~15 (estimated) 6–8 (predicted)
Lurasidone Benzisothiazole Piperazine, Chlorophenyl 1.1 0.5 18–40
Risperidone Benzisoxazole Piperidine, Fluorophenyl 3.3 0.16 3–20
Aripiprazole Quinolinone Piperazine, Dihydroquinolinone 0.34 3.4 75–94

Key Observations :

Receptor Affinity: The target compound exhibits weaker D2 and 5-HT2A binding compared to lurasidone and risperidone, likely due to steric hindrance from its bulky 1-methylindoline group.

Substituent Impact : The 4-methylpiperazine group in the target compound may enhance solubility but reduce blood-brain barrier penetration relative to risperidone’s piperidine moiety.

Half-Life : Predicted pharmacokinetics suggest a shorter half-life than lurasidone or aripiprazole, necessitating further optimization for sustained therapeutic effects.

Table 2: Metabolic Pathways and Toxicity

Compound Name Primary Metabolizing Enzymes Notable Metabolites CYP Inhibition Risk
This compound CYP3A4, CYP2D6 N-demethylated derivatives Moderate (CYP2D6)
Lurasidone CYP3A4 ID-14283 (inactive) Low
Risperidone CYP2D6, CYP3A4 9-Hydroxyrisperidone (active) High (CYP2D6)
Aripiprazole CYP3A4, CYP2D6 Dehydroaripiprazole (active) Moderate (CYP2D6)

Findings :

  • The target compound’s metabolism via CYP2D6 raises concerns for drug-drug interactions, akin to risperidone and aripiprazole.
  • Unlike lurasidone, which produces inactive metabolites, the target compound’s N-demethylated derivatives may retain pharmacological activity, requiring rigorous toxicity screening .

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